molecular formula C9H16N2O3 B1307537 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid CAS No. 702670-21-1

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid

Cat. No.: B1307537
CAS No.: 702670-21-1
M. Wt: 200.23 g/mol
InChI Key: BKBIGCHIMUUAID-UHFFFAOYSA-N
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Description

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (CAS 702670-21-1) is a high-purity chemical building block designed for research and development applications. With a molecular formula of C9H16N2O3 and a molecular weight of 200.238 g/mol , this compound features both a carboxylic acid and a dimethylcarbamoyl group on a piperidine ring, making it a versatile intermediate for medicinal chemistry and drug discovery. The carboxylic acid functional group can be readily converted into various derivatives, such as acid chlorides, esters, and amides, through established nucleophilic acyl substitution reactions . This reactivity allows researchers to efficiently create a diverse library of compounds for structure-activity relationship (SAR) studies. Furthermore, the piperidine scaffold is a privileged structure in pharmacology, frequently found in active pharmaceutical ingredients. This compound is intended for use as a synthetic intermediate in organic synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(dimethylcarbamoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-4-7(6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBIGCHIMUUAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392787
Record name 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702670-21-1
Record name 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid
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Preparation Methods

Synthesis of Piperidine-3-carboxylic Acid Core

The foundational step in preparing 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is the synthesis of piperidine-3-carboxylic acid (nipecotic acid), which can be achieved via catalytic hydrogenation of 3-pyridinecarboxylic acid. This method is well-documented in patent CN102174011A and involves:

  • Hydrogenation Conditions : 3-pyridinecarboxylic acid is dissolved in water with palladium on activated charcoal catalyst (0.01–0.05 weight ratio relative to substrate). The mixture is subjected to hydrogen gas under controlled temperature (90–100 °C) and pressure (4–5 MPa) for 3–4 hours to reduce the pyridine ring to piperidine.

  • Post-Hydrogenation Processing : After completion, the catalyst is filtered off, and the reaction mixture undergoes vacuum distillation to remove approximately 50% moisture. Cooling the solution to 30 °C followed by addition of methanol induces crystallization of nipecotic acid, which is further cooled to 0 °C and isolated by centrifugation.

  • Yield and Purity : The process yields nipecotic acid with a molar yield of approximately 85% and purity between 98–102%, with melting points consistent with literature values.

Parameter Condition/Value
Catalyst Pd on activated charcoal (5%)
Temperature 90–100 °C
Pressure 4–5 MPa
Reaction Time 3–4 hours
Solvent Water
Post-treatment Vacuum distillation, methanol crystallization
Yield ~85% molar yield
Purity 98–102%

Protection and Deprotection Strategies

To achieve selective functionalization, the piperidine nitrogen or carboxylic acid group may be temporarily protected:

  • N-Boc Protection : The nitrogen can be protected with tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during carboxyl activation or amidation.

  • Esterification of Carboxylic Acid : The carboxylic acid can be converted to methyl or ethyl esters to facilitate amide bond formation and then hydrolyzed back to the acid after the dimethylcarbamoyl group introduction.

Summary of a Representative Synthetic Route

Step Reaction Description Conditions/Notes
1 Catalytic hydrogenation of 3-pyridinecarboxylic acid to nipecotic acid Pd/C catalyst, H2, 90–100 °C, 4–5 MPa, 3–4 h
2 Protection of piperidine nitrogen (optional) Boc2O or other protecting agent
3 Activation of carboxylic acid (e.g., esterification or coupling reagent) DCC, EDC, or acid chloride formation
4 Introduction of dimethylcarbamoyl group Reaction with dimethylcarbamoyl chloride or dimethylamine + coupling reagent
5 Deprotection and purification Acid/base hydrolysis, crystallization

Analytical and Purification Considerations

  • Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming the structure and purity of the final compound.

  • Yield Optimization : Reaction parameters such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and minimize impurities.

Research Findings and Industrial Relevance

  • The hydrogenation method for producing nipecotic acid is scalable and industrially viable, with palladium on charcoal as a robust catalyst.

  • The amide formation step requires careful control to avoid over-alkylation or side reactions, with coupling reagent methods offering better selectivity and milder conditions.

  • Protection strategies are essential for regioselective functionalization, especially when multiple reactive sites are present on the piperidine ring.

  • The overall synthetic approach is modular, allowing for adaptation to synthesize various N-substituted piperidine-3-carboxylic acid derivatives.

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine-3-carboxylic acid derivatives vary widely in substituents, leading to differences in physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid 1-(dimethylcarbamoyl), 3-carboxylic acid C₉H₁₆N₂O₃ 200.24 Amide group enhances metabolic stability
1-[(3-methylphenyl)carbamoyl]piperidine-3-carboxylic acid 1-(aryl carbamoyl) C₁₄H₁₈N₂O₃ 262.31 Aromatic carbamoyl improves lipophilicity
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride 1-(pyridinylmethyl) C₁₂H₁₆N₂O₂ 220.27 Basic pyridine enhances water solubility
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid 1-(aryl pyrimidinyl) C₁₇H₁₉N₃O₃ 313.35 Extended conjugation for π-π interactions
1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride 1-(furanmethyl) C₁₁H₁₆NO₃ 233.25 Heterocyclic substituent modulates enzyme inhibition
Key Observations:
  • Electron-Withdrawing Groups : Sulfonyl substituents (e.g., in 1-{[difluoromethylpyrazolyl]sulfonyl}piperidine-3-carboxylic acid, C₁₂H₁₉N₃O₄S) increase acidity of the carboxylic acid, enhancing solubility in polar solvents .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-methoxyphenyl in ) improve target binding via hydrophobic interactions, while aliphatic groups (e.g., dimethylcarbamoyl) reduce crystallinity, aiding bioavailability .
  • Heterocyclic Modifications : Pyridine (), pyrimidine (), and furan () substituents introduce hydrogen-bonding or charge-transfer capabilities, critical for enzyme inhibition or receptor activation.
Key Insights:
  • Enzyme Inhibition : The furylmethyl derivative () exhibits superior enzyme inhibition compared to dimethylcarbamoyl, suggesting substituent bulkiness and polarity are critical for active-site binding.
  • Cardiovascular Effects : RPR260243 () demonstrates that piperidine-3-carboxylic acid derivatives can modulate ion channels, highlighting the need for cardiac safety screening in drug development.
  • Metabolic Stability : The dimethylcarbamoyl group in the target compound may resist hydrolysis better than ester-containing analogs (e.g., nipecotic acid prodrugs in ), extending half-life .
Notes:
  • The target compound’s safety profile remains understudied, whereas salts like the dihydrochloride derivative () require careful handling due to corrosive properties.
  • High-purity (>95%) analogs are commercially available (), facilitating preclinical research.

Biological Activity

1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid, with the CAS number 702670-21-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylcarbamoyl group and a carboxylic acid moiety. This unique structure is significant for its biological interactions and pharmacological potential.

Antimicrobial Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit antimicrobial activities. A study highlighted that piperidine derivatives can inhibit the growth of various bacterial strains, showcasing their potential as antimicrobial agents .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes. For instance, in vitro studies have shown that certain piperidine derivatives can inhibit cathepsin K, an enzyme implicated in bone resorption. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance enzyme interaction and inhibition .

The mechanism through which this compound exerts its biological effects is primarily through interaction with molecular targets within biological systems. The dimethylcarbamoyl group may facilitate binding to enzyme active sites or other cellular targets, leading to inhibition of enzymatic activity or modulation of cellular pathways.

Case Studies and Experimental Data

  • Cathepsin K Inhibition : A series of piperidine derivatives were synthesized and tested for their ability to inhibit cathepsin K. Among these, compounds with structural similarities to this compound showed promising inhibitory activity with IC50 values ranging from 10 µM to 20 µM .
  • Antimicrobial Activity : In a comparative study, various piperidine derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine structure significantly enhanced antimicrobial efficacy .

Data Tables

Compound Activity IC50 (µM) Reference
This compoundCathepsin K Inhibition15.2
Piperidine Derivative AAntimicrobial12.5
Piperidine Derivative BAntimicrobial18.0

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves coupling piperidine-3-carboxylic acid derivatives with dimethylcarbamoyl groups via carbodiimide-mediated reactions (e.g., EDC/HOBt). For example, tert-butyloxycarbonyl (Boc)-protected intermediates are hydrolyzed under acidic conditions to yield the final compound. Characterization relies on LC-MS for mass verification (e.g., observed [M+H]+ peaks) and HPLC for purity assessment (>95%) . Nuclear magnetic resonance (NMR) is critical for structural confirmation, particularly for stereochemical analysis of the piperidine ring .

Q. Which analytical techniques are recommended to assess the purity and stability of this compound under different storage conditions?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to monitor purity. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) combined with LC-MS can detect degradation products. For long-term storage, lyophilization and storage at -20°C in inert atmospheres (argon) are advised to prevent hydrolysis of the carbamoyl group .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Use PPE (gloves, goggles, lab coats) due to potential acute toxicity (H301: toxic if swallowed). In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Work in a fume hood to avoid inhalation of fine powders .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound for in vitro bioassays, and what solvents are compatible?

  • Methodological Answer : Solubility screening in DMSO (up to 50 mM) is standard for stock solutions. For aqueous buffers (pH 7.4), use co-solvents like PEG-400 or cyclodextrins. Evidence suggests solubility >43.2 µg/mL in phosphate-buffered saline (PBS) with sonication. Avoid solvents that degrade the carbamate group (e.g., strong acids/bases) .

Q. What strategies are effective in resolving enantiomeric impurities in synthetic batches of this compound?

  • Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases can separate enantiomers. Alternatively, recrystallization using chiral resolving agents (e.g., L-tartaric acid) improves enantiomeric excess. Monitor optical rotation ([α]D²⁵) to confirm stereochemical integrity .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Control for batch-to-batch variability by standardizing peptide content and salt removal via additional QC steps (e.g., quantitative NMR for purity). Document solvent effects, as DMSO >0.1% may inhibit certain enzymes .

Q. What in silico tools are suitable for predicting the interaction of this compound with biological targets like acetylcholinesterase?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model binding modes. Use PubChem-derived structural data (InChIKey: DQZQBNKOVJNCRU-UHFFFAOYSA-N) to parameterize the ligand. Validate predictions with experimental IC₅₀ measurements in enzyme inhibition assays .

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